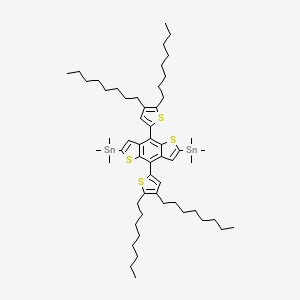

2,6-Bis(triMethyltin)-dioctyl-

Description

Significance of Organometallic Reagents in Advanced Organic Synthesis

Organometallic reagents are compounds containing at least one bond between a carbon atom of an organic compound and a metal. They are of paramount importance in modern organic synthesis due to their ability to facilitate the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. researchgate.netgoogle.com Reagents based on metals like lithium, magnesium, and tin are widely used as powerful nucleophiles. researchgate.net

A particularly impactful application of organometallic reagents is in transition metal-catalyzed cross-coupling reactions. google.comwiley-vch.de Reactions such as the Stille, Suzuki, and Negishi couplings have revolutionized the synthesis of biaryls and other conjugated systems that are core components of pharmaceuticals and advanced materials. researchgate.netgoogle.com These reactions typically involve an organometallic component and an organic halide, which are coupled in the presence of a palladium or nickel catalyst. wiley-vch.de The mechanism generally proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wiley-vch.de

Overview of Stannylated Monomers in Conjugated Material Development

Stannylated monomers, which are organotin compounds, are key reactants in Stille cross-coupling polymerization, a widely used method for synthesizing conjugated polymers. acs.orgresearchgate.net This reaction's popularity stems from its tolerance to a wide range of functional groups and its relatively mild reaction conditions. researchgate.net The Stille coupling involves the reaction of an organostannane with an organo-halide, catalyzed by a palladium complex. wiley-vch.deacs.org

The use of stannylated monomers, particularly those containing two trimethyltin (B158744) ((CH₃)₃Sn) groups, allows for the creation of alternating copolymers. ossila.com By carefully selecting the stannylated monomer (the donor unit) and the di-halogenated comonomer (the acceptor unit), chemists can precisely tune the electronic properties, such as the bandgap, of the resulting polymer. acs.org This control is crucial for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). ossila.comossila.comresearchgate.net

Contextualizing 2,6-Bis(trimethyltin)-functionalized Dioctyl-Substituted Aromatic and Heteroaromatic Scaffolds as Key Building Blocks

Within the family of stannylated monomers, those featuring a 2,6-bis(trimethyltin) functionality on a dioctyl-substituted aromatic or heteroaromatic core are particularly significant. The two trimethyltin groups provide the reactive sites for polymerization via Stille coupling. researchgate.net The dioctyl side chains are crucial for ensuring the solubility of the monomers and the final polymers in common organic solvents, which is essential for solution-based processing and device fabrication. acs.orgnewhaven.edu

The core aromatic or heteroaromatic scaffold dictates the fundamental electronic properties of the monomer and, consequently, the resulting polymer. A well-studied example is 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene , a key building block for high-performance, low-bandgap polymers used in organic solar cells. ossila.comcsic.es The benzo[1,2-b:4,5-b']dithiophene (BDT) core is an electron-rich unit that, when polymerized with electron-deficient comonomers, creates donor-acceptor polymers with desirable properties for photovoltaic applications. ossila.comnewhaven.edu

Researchers have synthesized a variety of these building blocks by modifying the central aromatic or heteroaromatic unit. For instance, copolymers have been created using 2,6-bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene and various quinoxaline-based monomers. researchgate.net These polymers exhibit different optical and electrochemical properties depending on the specific acceptor unit used. Another example includes the use of 2,6-di(trimethyltin)-N-dithieno[3,2-b:20,30-d]pyrrole in copolymerization to create materials for photothermal therapy. nih.gov

The versatility of these 2,6-bis(trimethyltin)-dioctyl-substituted scaffolds allows for the systematic engineering of conjugated polymers. By altering the core structure and the comonomer, researchers can fine-tune properties like absorption spectra, energy levels (HOMO/LUMO), and charge carrier mobility. acs.orgnewhaven.edu

Below are tables summarizing the properties of a key monomer and the characteristics of polymers synthesized using it.

Table 1: Properties of a Representative Monomer This interactive table details the physical and chemical properties of a common 2,6-Bis(trimethyltin)-dioctyl-substituted monomer.

| Property | Value | Reference |

| Compound Name | 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene | sigmaaldrich.com |

| Synonym | BDT-ditin | sigmaaldrich.com |

| CAS Number | 1160823-78-8 | sigmaaldrich.com |

| Molecular Formula | C₃₂H₅₄O₂S₂Sn₂ | sigmaaldrich.com |

| Molecular Weight | 772.32 g/mol | sigmaaldrich.com |

| Appearance | White crystals/powder | ossila.com |

| Melting Point | 70-75 °C | ossila.com |

Table 2: Research Findings on Polymers from 2,6-Bis(trimethyltin)-dioctyl-Substituted Monomers This interactive table summarizes the properties of various polymers synthesized from the BDT-ditin monomer and different comonomers, highlighting their application in organic electronics.

| Polymer Name | Comonomer | Mn (kDa) | PDI | Optical Bandgap (eV) | Application | Reference |

| PBQxF | 5,8-dibromo-6,7-difluoro-2,3-dihexylquinoxaline | - | - | 1.79 | Polymer Solar Cells | researchgate.net |

| PBDTQxF | 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-dihexylquinoxaline | - | - | 1.74 | Polymer Solar Cells | researchgate.net |

| PBDTDT | 5,5'-dibromo-2,2'-bithiophene | 8.1 | 1.8 | 1.88 | Polymer Solar Cells | researchgate.net |

| PBDTAQ | 5,8-bis(4-bromocyclopenta-1,3-dienyl)-6,7-bis(octyloxy)-2,3-diphenylquinoxaline | 128 | 1.91 | 1.89 | Polymer Solar Cells | nanoscience.or.kr |

| PBDTAFQ | 10,13-bis(4-bromocyclopenta-1,3-dienyl)-11,12-bis(octyloxy)dibenzo[a,c]phenazine | 109 | 2.24 | 1.86 | Polymer Solar Cells | nanoscience.or.kr |

| PTB-BO | 2'-butyloctyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | - | - | - | Perovskite Solar Cells | csic.es |

Properties

Molecular Formula |

C56H90S4Sn2 |

|---|---|

Molecular Weight |

1129.0 g/mol |

IUPAC Name |

[4,8-bis(4,5-dioctylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |

InChI |

InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-39-37-45(53-43(39)31-27-23-19-15-11-7-3)47-41-33-35-52-50(41)48(42-34-36-51-49(42)47)46-38-40(30-26-22-18-14-10-6-2)44(54-46)32-28-24-20-16-12-8-4;;;;;;;;/h33-34,37-38H,5-32H2,1-4H3;6*1H3;; |

InChI Key |

LYAUAXDJHZCGBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCC)CCCCCCCC)[Sn](C)(C)C)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis Trimethyltin Functionalized Dioctyl Substituted Aromatic and Heteroaromatic Scaffolds

Multi-Step Synthesis of Dioctyl-Substituted Aromatic and Heteroaromatic Cores

The initial and critical phase in the synthesis of the target stannylated compounds is the construction of the core aromatic or heteroaromatic ring system, appropriately substituted with dioctyl groups. This multi-step process is tailored to each specific scaffold.

Synthesis of Benzodithiophene (BDT) Derivatives

The synthesis of dioctyl-substituted benzodithiophene (BDT) cores, specifically the 4,8-dioctylbenzo[1,2-b:4,5-b']dithiophene isomer, often commences from benzo[1,2-b:4,5-b']dithiophene-4,8-dione. ossila.comnih.govresearchgate.netsigmaaldrich.com The synthetic sequence typically involves a reduction of the dione (B5365651) followed by alkylation.

A representative synthesis starts with the reduction of benzo[1,2-b:4,5-b']dithiophene-4,8-dione to the corresponding diol. This intermediate is then subjected to a reduction, for instance, using tin(II) chloride in hydrochloric acid, to yield the parent BDT scaffold. Subsequent functionalization at the 4 and 8 positions with octyl groups can be achieved through various methods, including Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to furnish the dioctyl-substituted BDT core.

An alternative and more direct approach to introduce the octyl chains involves the reaction of benzo[1,2-b:4,5-b']dithiophene-4,8-dione with an organometallic reagent like an octyl Grignard or organolithium reagent, followed by a reductive deoxygenation step to afford the 4,8-dioctyl-benzo[1,2-b:4,5-b']dithiophene.

Synthesis of Fluorene (B118485) Derivatives

For fluorene derivatives, the synthesis of the dioctyl-substituted core typically begins with the alkylation of fluorene itself or 2,7-dibromofluorene. core.ac.ukscholaris.ca The acidic protons at the C9 position of the fluorene ring are readily removed by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in the presence of a phase-transfer catalyst, followed by reaction with an octyl halide (e.g., 1-bromooctane) to yield 9,9-dioctylfluorene. chemicalbook.com

To introduce the necessary handles for the subsequent stannylation reaction, 9,9-dioctylfluorene is then subjected to bromination. The reaction with bromine in a suitable solvent, often in the presence of a Lewis acid catalyst, selectively yields 2,7-dibromo-9,9-dioctylfluorene. researchgate.netossila.com This dibrominated compound is a key intermediate for the synthesis of the target bis(trimethyltin) derivative.

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 9,9-dioctylfluorene | Fluorene | 1-bromooctane, NaOH, phase-transfer catalyst | - | chemicalbook.com |

| 2,7-dibromo-9,9-dioctylfluorene | 9,9-dioctylfluorene | Br₂, solvent | - | researchgate.netossila.com |

Synthesis of Dithienosilole Derivatives

The synthesis of dioctyl-substituted dithienosilole (DTS) cores involves the construction of the silicon-bridged heterocyclic system. A common strategy is to start from 3,3'-dibromo-2,2'-bithiophene. This starting material can be lithiated with a strong base like n-butyllithium and then reacted with a dichlorodioctylsilane (Cl₂Si(C₈H₁₇)₂) to form the 4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole core. ucla.edu

For the introduction of the trimethyltin (B158744) groups at the 2 and 6 positions, the DTS core is first brominated. This is typically achieved using N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) and acetic acid, which selectively brominates the 2 and 6 positions to give 2,6-dibromo-4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole. whiterose.ac.uk

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole | 3,3'-dibromo-2,2'-bithiophene | n-BuLi, Cl₂Si(C₈H₁₇)₂ | - | ucla.edu |

| 2,6-dibromo-4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole | 4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole | NBS, CHCl₃/AcOH | - | whiterose.ac.uk |

Synthesis of Other Relevant Fused-Ring Systems

The synthetic strategies outlined above can be adapted for the preparation of other dioctyl-substituted fused-ring systems. The key is the initial synthesis of a suitable precursor that can be selectively functionalized with dioctyl chains and then dihalogenated to prepare for the stannylation step. For many fused thiophene-based systems, for example, the core can be built through various coupling reactions, and then alkylated and halogenated in a manner analogous to the examples provided.

Stannylation Reactions for Bis(trimethyltin) Functionalization

The final and crucial step in the synthesis of the target compounds is the introduction of the two trimethyltin groups. The most widely employed and efficient method for this transformation is a directed lithiation followed by quenching with an electrophilic tin reagent.

Directed Lithiation and Subsequent Quenching with Trimethyltin Chloride

This method involves the treatment of the dihalogenated (typically dibrominated) dioctyl-substituted aromatic or heteroaromatic core with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). core.ac.ukwhiterose.ac.uk This results in a halogen-lithium exchange, generating a dilithiated intermediate. This highly reactive species is then quenched by the addition of trimethyltin chloride ((CH₃)₃SnCl), which introduces the trimethyltin groups at the positions formerly occupied by the halogens.

This reaction is generally high-yielding and provides a clean route to the desired 2,6-bis(trimethyltin) functionalized products. The reaction progress can be monitored by techniques such as thin-layer chromatography, and the final products are typically purified by column chromatography or recrystallization.

Example Syntheses:

2,6-Bis(trimethyltin)-4,8-dioctylbenzo[1,2-b:4,5-b']dithiophene: The synthesis involves the lithiation of 2,6-dibromo-4,8-dioctylbenzo[1,2-b:4,5-b']dithiophene with n-butyllithium followed by reaction with trimethyltin chloride. biocompare.com

2,7-Bis(trimethyltin)-9,9-dioctylfluorene: 2,7-Dibromo-9,9-dioctylfluorene is treated with two equivalents of an alkyllithium reagent and then quenched with trimethyltin chloride to afford the desired product.

2,6-Bis(trimethyltin)-4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole: The synthesis of this compound follows the same principle, starting from 2,6-dibromo-4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole. whiterose.ac.uk

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2,6-Bis(trimethyltin)-4,8-dioctylbenzo[1,2-b:4,5-b']dithiophene | 2,6-Dibromo-4,8-dioctylbenzo[1,2-b:4,5-b']dithiophene | n-BuLi, (CH₃)₃SnCl, THF, -78 °C to rt | High | biocompare.com |

| 2,7-Bis(trimethyltin)-9,9-dioctylfluorene | 2,7-Dibromo-9,9-dioctylfluorene | Alkyllithium, (CH₃)₃SnCl | - | - |

| 2,6-Bis(trimethyltin)-4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole | 2,6-Dibromo-4,4-dioctyl-4H-dithieno[3,2-b:2',3'-d]silole | n-BuLi, (CH₃)₃SnCl, THF, -78 °C to rt | 81 | whiterose.ac.uk |

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Stoichiometry, Inert Atmosphere)

The synthesis of 2,6-bis(trimethyltin)-functionalized dioctyl-substituted aromatic and heteroaromatic scaffolds is typically achieved through a lithiation-stannylation sequence. The optimization of reaction conditions is paramount to maximize yield and purity. Key parameters that are manipulated include temperature, solvent, stoichiometry, and the maintenance of an inert atmosphere.

A common synthetic route involves the di-lithiation of a dioctyl-substituted aromatic or heteroaromatic precursor, followed by quenching with a trimethyltin halide, usually trimethyltin chloride. The success of this reaction is highly dependent on careful control of these conditions.

Temperature: The initial lithiation step is highly exothermic and temperature-sensitive. It is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to control reactivity and prevent side reactions. acs.orgrsc.org For instance, the synthesis of 2,6-Bis(trimethyltin)-4,8-didodecyloxybenzo[1,2-b;3,4-b]dithiophene involves cooling the reaction mixture to -78 °C before the dropwise addition of n-butyllithium. acs.org In another example, the preparation of 2,6-Bis(trimethyltin)-4,8-bis(4-ethylhexyloxy-1-phenyl)-benzo[1,2-b:4,5-b']dithiophene is conducted at 0 °C. rsc.org

Solvent: The choice of solvent is crucial for solubilizing the reactants and intermediates. Anhydrous and freshly distilled ethereal solvents are preferred. Tetrahydrofuran (THF) is the most commonly used solvent due to its ability to solvate the organolithium intermediate and its appropriate boiling point for subsequent reaction steps. acs.orgrsc.orgresearchgate.net Toluene is also used, particularly in subsequent cross-coupling reactions. acs.org

Stoichiometry: The molar ratio of the reagents is a critical factor. A slight excess of the lithiating agent, such as n-butyllithium, is often used to ensure complete di-lithiation of the aromatic scaffold. acs.orgresearchgate.net Following this, an excess of the electrophile, trimethyltin chloride, is added to ensure that both lithium atoms are replaced by trimethyltin groups. For example, in the synthesis of one benzodithiophene derivative, 2.2 equivalents of n-butyllithium were used for the lithiation step. acs.org

Inert Atmosphere: Organolithium and organotin reagents are highly sensitive to air and moisture. Therefore, all reactions must be conducted under a strictly inert atmosphere of nitrogen or argon. acs.orgrsc.org This prevents the decomposition of the reagents and intermediates and avoids the formation of unwanted byproducts.

The subsequent use of these stannylated compounds in Stille cross-coupling reactions also requires extensive optimization. The choice of palladium catalyst, ligand, additives, and temperature can dramatically influence the outcome.

| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd2(dba)3·CHCl3 | Tri(2-furyl)phosphine | LiCl | NMP | 60 | 88 | researchgate.net |

| Ni(cod)2 | PPhEt2 | KF | 1,4-dioxane | 80 | ≥99 | nih.gov |

| Pd(OAc)2 | XPhos | CsF | Toluene | 80 | 92 | rsc.org |

| Pd2(dba)3 | AsPh3 | - | DMF | 50 | 84 | rsc.org |

| Pd(PPh3)4 | - | - | Toluene | - | - | acs.org |

Purification and Isolation Strategies

The purification of 2,6-bis(trimethyltin)-dioctyl-substituted compounds is often challenging due to the presence of residual organotin impurities from the synthesis. sdlookchem.com Several strategies are employed to isolate the target compound with high purity.

Chromatography: Column chromatography is the most common method for purification.

Silica (B1680970) Gel Chromatography: This is widely used with a non-polar eluent, such as petroleum ether or hexane, to isolate the desired product. rsc.orgresearchgate.net However, the slightly polar nature of silica can sometimes lead to the decomposition of sensitive organotin compounds.

Treated Silica Gel: To mitigate issues with standard silica gel, a modified stationary phase can be used. For instance, using silica gel treated with 10% w/w anhydrous potassium carbonate is highly effective in removing organotin impurities, reducing them to as low as ~15 ppm. sdlookchem.comresearchgate.net Another approach involves using silica gel treated with triethylamine (B128534) to prevent degradation of the product on the column. researchgate.net

Alumina (B75360) Chromatography: Neutral or basic alumina can be a viable alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica. researchgate.net

Extraction and Washing: Liquid-liquid extraction is a fundamental step in the work-up procedure.

The reaction mixture is typically poured into water, and the product is extracted with an organic solvent like diethyl ether or dichloromethane. rsc.org

Washing the organic phase with a potassium fluoride (B91410) (KF) solution is a well-known method to precipitate tin byproducts as insoluble fluorides, which can then be removed by filtration. researchgate.net

An alternative method involves diluting the product mixture with ether, adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and then an iodine solution, followed by a silica gel plug. sdlookchem.com

Distillation and Recrystallization:

For thermally stable and relatively volatile compounds, vacuum distillation or Kugelrohr distillation can be an effective purification method to remove less volatile impurities. researchgate.net

Recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and chloroform, can be employed to obtain highly pure crystalline material, which is often necessary for device fabrication applications. rsc.org

| Technique | Description | Reference |

|---|---|---|

| Silica Gel Chromatography | Standard method using non-polar eluents like petroleum ether. | rsc.org |

| K2CO3-Treated Silica Gel | Effective for removing organotin impurities to ppm levels. | sdlookchem.comresearchgate.net |

| Aqueous KF Wash | Precipitates tin byproducts as insoluble fluorides. | researchgate.net |

| Recrystallization | Used to obtain high-purity crystalline product, often from solvent mixtures like methanol/chloroform. | rsc.org |

| Vacuum Distillation | Suitable for thermally stable compounds to separate from non-volatile impurities. | researchgate.net |

Spectroscopic and Analytical Methods for Compound Verification (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS))

Once isolated, the structure and purity of the 2,6-bis(trimethyltin)-dioctyl-substituted compounds must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the proton environment in the molecule. The signals for the trimethyltin group typically appear as a sharp singlet in the upfield region (around 0.2-0.6 ppm) with characteristic satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The integration of these signals relative to the aromatic and dioctyl protons confirms the stoichiometry of the stannylation. rsc.org

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbons directly attached to the tin atom show distinct chemical shifts, and like ¹H NMR, can exhibit satellite peaks from J-coupling to the tin nuclei, which is a definitive indicator of the C-Sn bond. rsc.org

¹¹⁹Sn NMR: This technique is highly specific for organotin compounds and provides direct evidence of the tin environment. The chemical shift is indicative of the coordination number and the nature of the substituents on the tin atom. researchgate.net

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. rsc.org This allows for the determination of the elemental formula with high confidence. The observed isotopic pattern is also a crucial confirmation, as tin has several stable isotopes (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), creating a unique and easily identifiable signature in the mass spectrum. researchgate.net For example, the mass spectrum of a 4,8-dioctyloxybenzo[1,2-b;3,4-b]dithiophene derivative showed the molecular ion peak [M⁺] at m/z 446, confirming its molecular weight. researchgate.net

| Technique | Observed Signals (δ ppm or m/z) | Reference |

|---|---|---|

| ¹H NMR (600 MHz, CDCl3) | 7.47 (d, 2H), 7.37 (d, 2H), 4.28 (t, 4H), 1.88 (quintuple, 4H), 1.55 (m, 4H), 1.40–1.28 (m, 16H), 0.90 (t, 6H) | researchgate.net |

| ¹³C NMR (150 MHz, CDCl3) | 144.53, 131.61, 130.15, 125.96, 120.31, 73.96, 31.83, 30.54, 29.28, 26.08, 22.66, 14.10 | researchgate.net |

| Mass Spectrometry (FAB) | m/z 446 [M⁺] | researchgate.net |

*Data for 4,8-dioctyloxybenzo[1,2-b;3,4-b]dithiophene, a direct precursor to a 2,6-bis(trimethyltin) derivative.

Mechanistic Investigations of Reactions Involving 2,6 Bis Trimethyltin Functionalized Dioctyl Substituted Aromatic and Heteroaromatic Scaffolds

Detailed Stille Cross-Coupling Mechanisms

Oxidative Addition : A Pd(0) complex reacts with an organic electrophile (R¹-X), typically an aryl halide or triflate, to form a Pd(II) intermediate. wikipedia.org

Transmetalation : The organic group (R²) from the organotin reagent (R²-SnR₃) is transferred to the Pd(II) complex, displacing the halide or pseudohalide. chemistryworld.com

Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle. researchgate.netwikipedia.org

Oxidative Addition Pathways with Palladium Catalysts

The catalytic cycle is initiated by the oxidative addition of an organic halide or pseudohalide (e.g., a dibromo-substituted aromatic comonomer) to a coordinatively unsaturated 14-electron Pd(0) species. libretexts.orguwindsor.ca This Pd(0) catalyst is often generated in situ from a more stable Pd(0) or Pd(II) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. researchgate.net The reaction proceeds via a concerted, three-center transition state, resulting in a square planar 16-electron Pd(II) complex with the organic group and the halide in a cis orientation. core.ac.ukuwindsor.ca

While this cis-adduct is the kinetic product, it often rapidly isomerizes to the more thermodynamically stable trans isomer. uwindsor.ca For most practical applications, the trans complex is considered the key intermediate that proceeds to the next step of the catalytic cycle. uwindsor.ca The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl) and the electronic properties of the ligands on the palladium center. polito.it

Transmetalation Processes Involving Organotin Species

Transmetalation is the crucial step where the carbon-tin bond of the organostannane is cleaved and a new carbon-palladium bond is formed. chemistryworld.com This step involves the reaction of the 2,6-bis(trimethyltin)-dioctyl-substituted scaffold with the Pd(II) complex formed during oxidative addition. acs.org The precise mechanism of transmetalation can vary and is often the rate-determining step of the entire catalytic cycle. core.ac.uknih.gov

Two primary pathways are proposed: an "open" pathway involving a dissociative mechanism and a "cyclic" pathway with an associative mechanism. core.ac.uk The choice of pathway is influenced by the nature of the ligands, the transferring group, and the solvent. For substrates such as 2,6-bis(trimethyltin) derivatives, the use of trimethylstannyl groups is often advantageous over tributylstannyl analogues, as they can facilitate a faster rate of transmetalation. nih.gov

Additives are frequently employed to accelerate this often-sluggish step. For instance, copper(I) salts can act as co-catalysts, potentially by scavenging phosphine (B1218219) ligands from the palladium center or by facilitating the transfer of the organic group via a copper-tin exchange. harvard.edu Similarly, fluoride (B91410) ions can coordinate to the tin atom, forming a hypervalent stannate species that is more nucleophilic and reactive towards the palladium complex. harvard.edu

Reductive Elimination Pathways in Polymerization

Reductive elimination is the final, bond-forming step that concludes the catalytic cycle and, in the case of polymerization, extends the polymer chain. researchgate.net In this step, the two organic groups previously attached to the palladium(II) center couple to form a new C-C bond, and the palladium catalyst is reduced back to its active Pd(0) state. wikipedia.org

For reductive elimination to occur, the two organic fragments must be in a cis orientation on the square planar palladium complex. libretexts.org If the intermediate from the transmetalation step is the trans isomer, a trans-to-cis isomerization must precede the final elimination. wikipedia.org The elimination itself is typically a concerted process. The rate of this step is influenced by the electronic nature of the ancillary ligands and the steric bulk of the coupling partners. Electron-donating ligands can sometimes slow down reductive elimination, while bulky ligands that induce steric strain in the intermediate can promote it. researchgate.net In the context of synthesizing polymers from dioctyl-substituted monomers, this step is repeated thousands of times to build the final high-molecular-weight material. whiterose.ac.uk

Role of Palladium Catalysts and Ancillary Ligands in Stille Coupling

The choice of palladium catalyst and its associated ancillary ligands is critical for the success of the Stille coupling, profoundly affecting reaction rates, yields, and scope. ikm.org.mynumberanalytics.com While Pd(PPh₃)₄ and Pd₂(dba)₃ are common precatalysts, the true driver of reactivity is the nature of the ligand sphere around the palladium atom. researchgate.net

Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the catalyst. numberanalytics.comnih.gov

Electronic Effects : Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step but can slow down reductive elimination. ikm.org.my

Steric Effects : Bulky ligands promote the dissociation of ligands to form the active 14-electron species and can accelerate reductive elimination by creating steric strain. numberanalytics.com They are particularly crucial for coupling sterically hindered substrates, such as those with bulky dioctyl groups. nih.govualberta.ca

The development of specialized ligands has been instrumental in expanding the utility of the Stille reaction to include less reactive coupling partners like aryl chlorides and sterically demanding substrates. harvard.edunih.gov For the polymerization of functionalized aromatic scaffolds, the ligand must strike a delicate balance to ensure efficient turnover through all three stages of the catalytic cycle.

| Catalyst/Precatalyst | Common Ancillary Ligands | Key Characteristics & Applications | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Triphenylphosphine (PPh₃) | Classical, widely used catalyst for a variety of substrates. | libretexts.org |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | P(t-Bu)₃, P(o-tol)₃, AsPh₃ | Used with added ligands; dba is labile and easily displaced. Good for generating coordinatively unsaturated species. | uwindsor.caharvard.edu |

| Pd(OAc)₂ (Palladium(II) Acetate) | PCy₃, Buchwald Ligands | A Pd(II) precatalyst that is reduced in situ to Pd(0) by phosphines or the organostannane. | researchgate.netresearchgate.net |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | Stable Pd(II) precatalyst, often used in polymerizations. | researchgate.net |

| Various | Proazaphosphatranes | Bulky, electron-donating ligands enabling coupling of aryl chlorides and sterically hindered substrates. | nih.gov |

Side Reactions and Competing Pathways in Stannylation and Coupling

While the Stille reaction is highly versatile, several side reactions can compete with the desired cross-coupling pathway, particularly during the synthesis of complex molecules and polymers. These competing pathways can lead to the formation of impurities, lower yields, and in polymerization, defects in the polymer chain that disrupt conjugation and degrade material performance.

Key side reactions include:

Homocoupling : The organostannane reagent can couple with itself to form a dimer (R²-R²). wikipedia.org This is often observed at higher temperatures and can be promoted by the presence of oxygen.

Protodestannylation : The organostannane can react with acidic protons in the reaction mixture (e.g., from residual water or solvent) to replace the stannyl (B1234572) group with a hydrogen atom. nih.gov This terminates the reactive site on the monomer, preventing further chain growth in a polymerization context.

C-H Stannylation : Under certain conditions, direct stannylation of an aromatic C-H bond can occur, which can be an undesired side reaction or, in some cases, a desired pathway for creating the organotin monomer itself. rsc.org

Ligand-Aryl Exchange : At elevated temperatures (e.g., >50 °C), an aryl group from a phosphine ligand can exchange with a group on the palladium center, leading to undesired cross-coupling products. wikipedia.org

Cine Substitution : In rare cases, the incoming group attaches to the position adjacent to the one previously bearing the leaving group on an aromatic ring. wikipedia.org

For polymerizations involving 2,6-bis(trimethyltin)-dioctyl-functionalized monomers, controlling these side reactions is critical to achieving high molecular weight polymers with well-defined structures. This often requires careful optimization of reaction conditions, including temperature, catalyst system, and the purity of reagents and solvents.

Theoretical and Computational Approaches to Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions like the Stille coupling. polito.itresearchgate.net These theoretical studies provide deep insights into the energetics of the entire catalytic cycle, the geometries of elusive intermediates, and the structures of transition states that are often impossible to observe experimentally. unipi.it

Computational studies have been used to:

Analyze Ligand Effects : Theoretical models can quantify the steric and electronic effects of different ancillary ligands on each elementary step. For example, calculations can predict how changing a phosphine ligand will affect the activation barriers for oxidative addition versus reductive elimination. researchgate.net

Investigate Transmetalation Pathways : DFT calculations have been crucial in exploring the different possible mechanisms (e.g., cyclic vs. open) for the transmetalation step, helping to understand the role of solvents and additives in promoting this key bond-forming event. unipi.itresearchgate.net

Rationalize Selectivity : Computational models can help explain the origins of chemo-, regio-, and stereoselectivity in complex coupling reactions.

While specific DFT studies on the polymerization of 2,6-bis(trimethyltin)-dioctyl-substituted scaffolds may be limited, the general principles derived from calculations on model systems are broadly applicable. They provide a rational framework for catalyst design and reaction optimization for this important class of monomers.

| Mechanistic Aspect | Key Computational Insight | Reference |

|---|---|---|

| Transmetalation Energetics | Activation barriers increase in the order X = Cl < Br < I for the leaving group on palladium. More electron-donating phosphine ligands increase the barrier. | researchgate.net |

| Rate-Determining Step | DFT calculations have shown that either oxidative addition or transmetalation can be the rate-determining step, depending on the specific substrate, leaving group, and ligands. | polito.it |

| Role of Additives | Computational models show that nucleophilic assistance (e.g., from fluoride or solvent) at the tin atom can significantly lower the transition state energy for transmetalation. | unipi.it |

| Transmetalation Mechanism | Studies have located transition states for both open and cyclic pathways, with π-complex formation between the stannane (B1208499) and the palladium center being a key feature. | unipi.itresearchgate.net |

| Ni-Catalyzed Stille Coupling | For nickel catalysts, computational studies have implicated an unusual 8-centered cyclic transition state for transmetalation, differing from the typical palladium mechanism. | nih.gov |

Molecular Engineering and Structure Reactivity Relationships of 2,6 Bis Trimethyltin Functionalized Dioctyl Substituted Aromatic and Heteroaromatic Scaffolds

Influence of Aromatic/Heteroaromatic Core Structure on Reactivity

The choice of the core directly influences the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. For instance, incorporating electron-deficient units like dibenzo[a,c]phenazine (B1222753) (BPz) or benzothiadiazole (BT) can lower both HOMO and LUMO levels, which is a critical strategy for tuning the polymer's band gap and ensuring compatibility with other materials in an electronic device. rsc.orgacs.org Conversely, electron-rich units like indacenodithiophene (IDT) or benzodithiophene (BDT) serve as effective donor building blocks. acs.orgresearchgate.net The combination of these donor and acceptor units within a polymer chain is a well-established design principle for creating low-band-gap materials that can absorb a broader range of the solar spectrum. chalmers.searxiv.org

The reactivity of the monomer in polymerization is also affected by the core's structure. Highly planar and rigid backbones, such as those derived from indacenodithiophene, can promote strong intermolecular π-π stacking interactions in the solid state, which facilitates high charge carrier mobilities. researchgate.netresearchgate.net The specific heteroatoms and their arrangement within the core can introduce subtle electronic effects or intramolecular interactions (e.g., S···O interactions) that further planarize the structure and enhance conjugation. acs.org The selection of the aromatic core is therefore a strategic choice that predetermines the electronic and morphological characteristics of the synthesized conjugated polymer.

Table 1: Influence of Aromatic/Heteroaromatic Core on Polymer Properties

| Aromatic/Heteroaromatic Core | Typical Role | Impact on Polymer Properties | Example Application |

|---|---|---|---|

| Benzodithiophene (BDT) | Electron Donor | Strong light absorption, good hole mobility, high planarity. researchgate.net | Polymer Solar Cells nanoscience.or.kr |

| Dibenzo[a,c]phenazine (BPz) | Electron Acceptor | Enhanced solubility with alkyl substitution, high hole mobilities. acs.org | Polymer Solar Cells acs.org |

| Indacenodithiophene (IDT) | Electron Donor | Rigid, planar structure promoting strong intermolecular interactions and high charge mobility. researchgate.net | Organic Photovoltaics researchgate.net |

| Benzothiadiazole (BT) | Electron Acceptor | Strong electron-withdrawing nature, used to create low band gap donor-acceptor polymers. rsc.org | Polymer Solar Cells rsc.org |

| Quinoxaline (B1680401) Derivatives | Electron Acceptor | Can be functionalized to tune planarity and intermolecular interactions, affecting charge transfer. nanoscience.or.kr | Organic Photovoltaics nanoscience.or.kr |

| Thienothiophenes (TT) | Electron Donor | Stable, electron-rich building blocks with tunable conjugation length. acs.org | Organic Field-Effect Transistors researchgate.net |

Impact of Dioctyl Substituents on Synthetic Accessibility and Subsequent Polymerization Behavior

The incorporation of dioctyl side chains onto the aromatic or heteroaromatic backbone is a crucial strategy for managing the physical properties of both the monomer precursor and the final polymer. The primary function of these long alkyl chains is to enhance solubility in common organic solvents. acs.orgresearchgate.net This improved solubility is critical for synthetic accessibility, facilitating purification of the monomer through techniques like column chromatography and enabling solution-based processing of the final polymer for device fabrication. rsc.orgresearchgate.net

The length and structure of alkyl side chains significantly influence the morphology of the polymer film. While increasing chain length generally improves solubility, it can also alter the interchain packing and charge-transport properties. researchgate.net Longer side chains can sometimes lead to less ordered π-π stacking, whereas shorter chains may promote higher packing density and improved charge carrier mobility, provided solubility is maintained. researchgate.netrsc.org The choice of octyl chains represents a balance, offering sufficient solubility for processing while still allowing for effective intermolecular interactions necessary for efficient charge transport. acs.orgnih.gov

Furthermore, the dioctyl groups affect the subsequent polymerization behavior by influencing the supramolecular organization. Studies on similar systems have shown that the length of alkyl chains can control the formation of different semi-crystalline phases, which possess distinct electronic and optical properties. rsc.org For instance, the orientation of the polymer chains in thin films (edge-on vs. face-on) can be directed by the side chain length, which has profound implications for the performance of devices like field-effect transistors and solar cells. rsc.org The presence of these solubilizing groups is therefore not merely a matter of convenience for synthesis but a key parameter in controlling the solid-state morphology and ultimate function of the conjugated polymer. rsc.orgnih.gov

Table 2: Role of Dioctyl Substituents in Polymer Synthesis and Properties

| Property | Impact of Dioctyl Substituents |

|---|---|

| Solubility | Significantly enhances solubility in organic solvents, crucial for synthesis, purification, and solution processing. acs.orgresearchgate.net |

| Synthetic Accessibility | Eases handling and purification of monomers and polymers. acs.orgrsc.org |

| Film Morphology | Influences the uniformity and domain size of polymer films. rsc.org Affects intermolecular packing and π-π stacking distance. researchgate.netrsc.org |

| Crystallinity & Orientation | Can direct the formation of specific crystalline phases and induce either face-on or edge-on orientation in thin films. rsc.org |

| Charge Transport | Affects charge carrier mobility through its influence on intermolecular packing and ordering. researchgate.net |

Steric and Electronic Effects of Trimethyltin (B158744) Functionality

The 2,6-bis(trimethyltin) groups are the reactive functionalities that enable the polymerization of the monomer, typically via palladium-catalyzed Stille cross-coupling reactions. sigmaaldrich.comwikipedia.org The utility of organotin reagents like these is widespread due to their stability to air and moisture and their tolerance of a wide variety of functional groups on the coupling partner. libretexts.orgwikipedia.org

Electronic Effects: The tin atom in the trimethyltin group is the key to its reactivity. In the catalytic cycle of the Stille reaction, the organostannane participates in the transmetalation step, where the organic group (the aromatic core) is transferred from the tin atom to the palladium catalyst. libretexts.orgwikipedia.org This step is fundamental for the formation of the new carbon-carbon bond that constitutes the polymer backbone. The electronic nature of the aromatic ring to which the tin is attached can influence the rate of transmetalation, but the trimethyltin moiety is generally a reliable and effective functional group for this purpose. wikipedia.org

Steric Effects: The three methyl groups attached to the tin atom confer notable steric hindrance. scbt.com This steric bulk can influence the reactivity and kinetics of the coupling reaction. While significant steric hindrance can slow down reactions, the trimethyltin group generally provides a good balance, allowing for efficient reaction under typical Stille conditions. libretexts.org The steric environment around the tin atom can also play a role in the stability of the organotin compound itself. The presence of these groups at the 2 and 6 positions of the aromatic scaffold ensures that polymerization proceeds by linking these specific sites, leading to a well-defined polymer chain with a predictable, linear structure.

Design Principles for Precursors in Controlled Conjugated Polymer Synthesis

The design of a successful monomer precursor for controlled conjugated polymer synthesis, such as a 2,6-bis(trimethyltin)-dioctyl-substituted scaffold, relies on the integration of several key principles derived from the structure-property relationships discussed.

Strategic Core Selection: The central aromatic or heteroaromatic unit must be chosen to achieve the desired electronic properties. A donor-acceptor (D-A) approach, where the precursor serves as either the donor or acceptor monomer, is a powerful strategy for tuning the polymer's band gap and absorption profile. chalmers.searxiv.org The inherent planarity and rigidity of the core should also be considered to maximize intermolecular interactions and charge mobility in the final polymer. researchgate.net

Side-Chain Engineering for Processability and Morphology: Solubilizing side chains are non-negotiable for processable polymers. Dioctyl groups provide a good compromise between enhancing solubility for synthetic accessibility and solution processing, and enabling the desired solid-state morphology for optimal device performance. rsc.orgacs.orgrsc.org The side chains must be engineered to prevent excessive steric hindrance that would disrupt backbone planarity and π-stacking. researchgate.net

Choice of Reactive Functional Groups: The selection of the reactive handles dictates the polymerization methodology. Trimethyltin groups are ideal for Stille coupling, a robust and versatile C-C bond-forming reaction that is tolerant of many other chemical functionalities. tandfonline.comlibretexts.org This allows for the synthesis of complex polymer structures without the need for protecting groups. The placement of these reactive groups (e.g., at the 2,6-positions) defines the regiochemistry of the polymerization, ensuring the formation of structurally regular polymers, which is crucial for consistent and high-performance electronic properties. nih.gov

By carefully balancing these design elements—the electronic nature of the core, the solubilizing effect of the side chains, and the reactivity of the terminal groups—it is possible to create advanced polymer precursors that yield materials with tailored properties for a wide range of organic electronic applications.

Polymerization and Oligomerization Studies Utilizing 2,6 Bis Trimethyltin Functionalized Dioctyl Substituted Aromatic and Heteroaromatic Scaffolds

Stille Coupling Polymerization Strategies for Conjugated Polymers

The Stille coupling reaction is a versatile and powerful tool for the synthesis of conjugated polymers, prized for its tolerance of a wide array of functional groups and its typically high yields. wiley-vch.dersc.org This palladium-catalyzed reaction between an organostannane (like our 2,6-bis(trimethyltin) functionalized monomers) and an organic halide or triflate enables the formation of new carbon-carbon bonds, which are the basis for the extended π-conjugated systems of these polymers. wiley-vch.dewikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of catalyst, often a palladium complex like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, and solvent are critical parameters that can significantly influence the reaction outcome. wiley-vch.de

Synthesis of Alternating Donor-Acceptor Copolymers

A prominent strategy in the design of organic semiconductors is the creation of alternating donor-acceptor (D-A) copolymers. researchgate.netcanada.ca This molecular design, where electron-rich (donor) and electron-poor (acceptor) units are arranged alternately along the polymer backbone, can lead to a reduced bandgap and tunable electronic properties. koreascience.kr The 2,6-bis(trimethyltin)-dioctyl-substituted scaffolds typically serve as the electron-donating monomer in these polymerizations.

For instance, copolymers have been synthesized by reacting 2,6-bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene with various electron-deficient dibromo-monomers. koreascience.kr Examples of acceptor units include quinoxaline (B1680401) derivatives, such as 5,8-dibromo-6,7-difluoro-2,3-dihexylquinoxaline, and benzothiadiazole-based monomers. koreascience.krnankai.edu.cn The Stille coupling polymerization, often catalyzed by Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tolyl)₃, effectively stitches these donor and acceptor units together. koreascience.krnankai.edu.cn The resulting D-A copolymers often exhibit good solubility in common organic solvents, a direct benefit of the dioctyl side chains. researchgate.net

Here is an interactive data table summarizing representative D-A copolymers synthesized using 2,6-bis(trimethyltin)-dioctyl-substituted monomers:

| Donor Monomer | Acceptor Monomer | Catalyst System | Resulting Polymer | Reference |

| 2,6-Bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene | 5,8-Dibromo-6,7-difluoro-2,3-dihexylquinoxaline | Pd₂(dba)₃ / P(o-tolyl)₃ | PBQxF | koreascience.kr |

| 2,6-Bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene | 5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-dihexylquinoxaline | Pd₂(dba)₃ / P(o-tolyl)₃ | PBDTQxF | koreascience.kr |

| 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b]dithiophene | Diethyl 1,3-dibromobenzo[c]thiophene-5,6-dicarboxylate | Pd₂(dba)₃ / P(o-tolyl)₃ | PBDT-DEAITN | nankai.edu.cn |

| 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b]dithiophene | Dioctyl 1,3-dibromobenzo[c]thiophene-5,6-dicarboxylate | Pd₂(dba)₃ / P(o-tolyl)₃ | PBDT-DOAITN | nankai.edu.cn |

Controlled Polymerization Techniques and Challenges

Achieving control over the polymerization process is crucial for producing polymers with well-defined molecular weights and low polydispersity, which in turn influences the material's performance in devices. researchgate.net While traditional Stille coupling is a step-growth polymerization, efforts have been made to develop controlled, chain-growth-like methods. mdpi.com One such approach is catalyst transfer polymerization (CTP), where the catalyst remains associated with the growing polymer chain, leading to a more controlled process. kuleuven.be

However, applying CTP to Stille reactions presents challenges. The high toxicity of organotin compounds is a significant drawback. kuleuven.be Furthermore, ensuring the catalyst remains on the growing chain and doesn't dissociate is a key hurdle. kuleuven.be Despite these challenges, some success has been reported in achieving controlled polymerization of certain conjugated polymers via Stille CTP. kuleuven.be

A significant challenge in Stille polymerization is the potential for batch-to-batch variations in molecular weight and device performance. researchgate.net This can be influenced by factors such as monomer purity, catalyst activity, and precise control of reaction conditions. researchgate.net

Synthesis of Small Molecule Conjugated Materials via Cross-Coupling

Beyond polymers, 2,6-bis(trimethyltin)-dioctyl-substituted scaffolds are valuable for synthesizing well-defined, conjugated small molecules. These materials are of interest for applications where high purity and a defined molecular structure are paramount. The synthetic strategy is similar to polymerization but involves coupling the bis(trimethyltin) monomer with a monofunctional halide.

For example, Stille cross-coupling reactions have been employed to create small molecules with a central benzo[1,2-b:4,5-b']dithiophene (BDT) core. nankai.edu.cnscispace.com In a typical synthesis, a 2,6-bis(trimethyltin)-BDT derivative is reacted with two equivalents of a halogenated aromatic or heteroaromatic compound in the presence of a palladium catalyst. nankai.edu.cnscispace.com This approach allows for the construction of molecules with an "A-D-A" (acceptor-donor-acceptor) or "D-A-D" (donor-acceptor-donor) architecture, depending on the nature of the coupled end groups.

An example is the synthesis of DCHO3TBDT, where 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexoxy)benzo[1,2-b:4,5-b']dithiophene is coupled with 5-bromo-3,3-dioctyl-2,2':5,2''-terthiophene-2-carbaldehyde using Pd(PPh₃)₄ as the catalyst. nankai.edu.cn This demonstrates the ability to introduce functional groups, like aldehydes, which can be further modified in subsequent reaction steps. nankai.edu.cn

Parameters Influencing Molecular Weight and Polydispersity in Derived Materials

The molecular weight and polydispersity index (PDI) of polymers synthesized via Stille coupling are critical parameters that significantly impact the material's properties and device performance. researchgate.net Several factors influence these outcomes:

Monomer Purity and Stoichiometry: High monomer purity and a precise 1:1 stoichiometric ratio of the reacting monomers are essential for achieving high molecular weights in step-growth polymerizations like the Stille coupling. researchgate.net

Catalyst and Ligand: The choice and concentration of the palladium catalyst and its associated ligand can greatly affect the polymerization. wiley-vch.de For instance, different phosphine ligands can influence the catalyst's activity and stability, thereby affecting the final molecular weight. wiley-vch.de

Solvent: The solvent plays a crucial role in dissolving the monomers and the growing polymer chain. wiley-vch.de A solvent that maintains the polymer in solution allows for continued chain growth and higher molecular weights. wiley-vch.de Mixed solvent systems, such as toluene/DMF, are sometimes used to leverage the advantages of different solvents. wiley-vch.de

Reaction Temperature and Time: The reaction temperature influences the rate of polymerization and the solubility of the polymer. nih.gov Higher temperatures can lead to faster reactions but may also promote side reactions. The duration of the polymerization also affects the final molecular weight, with longer times generally leading to higher molecular weights up to a certain point. nih.gov

Additives: Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can sometimes be used to facilitate the transmetalation step in the Stille coupling, potentially leading to higher yields and molecular weights. wiley-vch.de

The following table illustrates the effect of reaction parameters on the molecular weight (Mn) and polydispersity (Đ) of a polymer synthesized via Stille-type polymerization:

| Entry | Temperature (°C) | Time (h) | Mn (kDa) | Đ |

| 1 | 100 | 24 | 14.5 | 4.82 |

| 2 | 60 | 24 | 14.3 | 3.39 |

| 3 | 25 | 24 | 15.7 | 3.15 |

| 4 | 0 | 24 | 7.4 | - |

| 5 | 25 | 12 | ~15 | ~3 |

| 6 | 25 | 72 | ~15 | ~3 |

Data adapted from a study on a Stille-type polymerization, showcasing the impact of temperature and time. nih.gov

Regioregularity and Microstructural Control in Polymerization

Regioregularity, the specific orientation of monomer units within a polymer chain, is a critical factor that can profoundly influence the material's electronic and optical properties. For polymers derived from unsymmetrical monomers, different coupling patterns (e.g., head-to-tail, head-to-head, tail-to-tail) can arise.

In the context of 2,6-bis(trimethyltin)-dioctyl-substituted symmetrical aromatic scaffolds like benzo[1,2-b:4,5-b']dithiophene, the primary concern regarding microstructure is less about the orientation of a single monomer and more about ensuring a consistent alternating pattern in D-A copolymers. The high selectivity of the Stille coupling generally ensures the desired connectivity between the donor and acceptor units.

However, for polymerizations involving unsymmetrical monomers, achieving high regioregularity is a significant challenge. While not the primary focus of this article, it is worth noting that controlled polymerization techniques like catalyst transfer polymerization can offer a higher degree of control over the microstructure. kuleuven.be The purity of the monomers and the precise control of reaction conditions are also crucial to minimize defects in the polymer backbone that could disrupt the conjugation and negatively impact performance. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Alternative and Sustainable Cross-Coupling Methodologies for Organotin Precursors

The Stille cross-coupling reaction, a cornerstone of carbon-carbon bond formation utilizing organotin precursors, is undergoing a paradigm shift towards more sustainable practices. tandfonline.comnumberanalytics.com While palladium has long been the catalyst of choice, its cost and toxicity have spurred research into greener alternatives. wikipedia.orgikm.org.my Scientists are now exploring the use of more abundant and less toxic first-row transition metals like copper and nickel as viable catalysts. ikm.org.myresearchgate.net These alternative catalysts have shown promise in promoting Stille-type reactions, offering a more economical and environmentally friendly approach. ikm.org.my

Another key area of development is the use of greener solvents to replace traditional organic solvents. whiterose.ac.uk Deep eutectic solvents (DESs) and ionic liquids are being investigated as reaction media. ua.essemanticscholar.org These solvents are often biodegradable, have low toxicity, and can enhance catalyst stability and recyclability. ua.essemanticscholar.org For instance, Stille couplings have been successfully performed in polyethylene (B3416737) glycol (PEG)-400, a green solvent, demonstrating high catalytic activity. researchgate.net Furthermore, the use of water as a solvent, often in the presence of surfactants to create micelles, is a significant step towards greener chemistry. rsc.orgresearchgate.net

| Sustainable Approach | Examples | Advantages |

|---|---|---|

| Alternative Catalysts | Copper (Cu) and Nickel (Ni) complexes ikm.org.myresearchgate.net | Lower cost, reduced toxicity compared to palladium ikm.org.my |

| Greener Solvents | Deep Eutectic Solvents (DESs), Ionic Liquids, Polyethylene Glycol (PEG), Water ua.esresearchgate.netrsc.org | Lower toxicity, biodegradability, potential for catalyst recycling ua.essemanticscholar.org |

| Heterogeneous Catalysts | Metal nanoparticles, magnetic nanoparticles tandfonline.comresearchgate.net | High catalytic activity, easy separation and reusability researchgate.net |

| Alternative Energy Sources | Microwave irradiation, Ultrasound researchgate.netrsc.org | Reduced reaction times, increased energy efficiency |

Exploration of Novel Stannylated Scaffolds for Diverse Material Applications

The incorporation of tin into organic molecules, creating stannylated scaffolds, opens up a vast landscape for the development of novel materials with unique electronic and optical properties. mdpi.comuobabylon.edu.iq These organotin compounds are finding applications in a wide array of advanced materials, including organic light-emitting diodes (OLEDs), organic solar cells, and sensors. mdpi.comresearchgate.net The presence of the tin atom can influence the charge transport properties and lead to the creation of "push-pull" molecules with potential for non-linear optical and electrical behavior. mdpi.com

In the realm of organic electronics, stannylated monomers are crucial building blocks for the synthesis of conjugated polymers used in organic photovoltaic (OPV) devices. mdpi.com The Stille coupling reaction is a key method for polymerizing these monomers to create high-performance donor-acceptor polymers. acs.org For instance, the stannylation of benzocarborano[2,1-b:3,4-b′]dithiophene and its subsequent polymerization has led to conjugated copolymers with interesting optoelectronic properties. researchgate.net

Researchers are actively designing and synthesizing new stannylated heterocyclic compounds to be used as precursors for electroactive polymers. The synthesis of benzotriazole-containing donor-acceptor type polymers, for example, has been achieved through stannylation and subsequent Stille coupling, yielding materials with promising electrochromic properties. metu.edu.tr The ability to tune the electronic properties of these materials by modifying the organic scaffold attached to the tin atom makes them highly versatile for various applications. mdpi.com

Mechanistic Insights into Catalyst Stability and Regeneration in Polymerization

The stability and longevity of catalysts are critical factors in the industrial-scale polymerization of organotin monomers. mdpi.com Catalyst deactivation, a common issue in catalytic processes, can occur through several mechanisms, including poisoning, fouling, thermal degradation, and leaching of the active metal. researchgate.netscispace.comresearchgate.net Understanding these deactivation pathways is essential for developing more robust and efficient catalytic systems. researchgate.net

In the context of Stille polymerization, the palladium catalyst can lose its activity over time. mdpi.com This can be due to the aggregation of palladium nanoparticles, which reduces the number of accessible active sites. mdpi.com To address this, researchers are developing strategies to stabilize the catalyst. One approach involves encapsulating the catalyst within polymer compartments, such as the core of a star polymer. mdpi.com This site-isolation strategy can prevent catalyst aggregation and allow for reuse over multiple cycles with minimal loss of activity. mdpi.com

Catalyst regeneration is another key area of research. The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that regenerates the active Pd(0) species. fiveable.menih.govnumberanalytics.com However, side reactions can lead to the formation of inactive palladium species. Developing methods to efficiently regenerate the active catalyst from these deactivated forms is crucial for the economic viability of large-scale polymerization processes. The study of the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—provides fundamental insights into how to maintain catalyst activity and stability. nih.govnumberanalytics.com

| Deactivation Mechanism | Description | Mitigation/Regeneration Strategy |

|---|---|---|

| Poisoning | Strong chemisorption of impurities on active sites. researchgate.netscispace.com | Purification of reactants and solvents. |

| Fouling | Deposition of carbonaceous materials (coke) on the catalyst surface. researchgate.netscispace.com | Optimization of reaction conditions (e.g., temperature) to minimize coke formation. |

| Thermal Degradation (Sintering) | Growth of metal crystallites, leading to a decrease in active surface area. researchgate.netresearchgate.net | Use of thermally stable supports; catalyst encapsulation. mdpi.com |

| Leaching | Dissolution of the active metal into the reaction medium. | Immobilization of the catalyst on a solid support. mdpi.com |

Advances in Scalable Synthesis of Complex Organotin Monomers

The transition from laboratory-scale synthesis to large-scale industrial production of complex organotin monomers presents significant challenges. mdpi.comsigmaaldrich.com These challenges include ensuring high purity, optimizing yields, minimizing batch failures, and developing cost-effective processes. sigmaaldrich.com Traditional batch manufacturing methods can be difficult to scale up and may not offer the required flexibility and reliability. sigmaaldrich.com

To address these issues, continuous flow manufacturing (CFM) is emerging as a powerful alternative for monomer synthesis. sigmaaldrich.com CFM offers several advantages over batch processing, including improved heat and mass transfer, better reaction control, and the potential for higher yields and purity. sigmaaldrich.com This technology allows for the flexible production of a range of monomers in a single manufacturing line and minimizes the risk of batch failures. sigmaaldrich.com

The synthetic design of monomers is also a critical factor for scalability. mdpi.com Researchers are focusing on developing synthetic routes that utilize simple, inexpensive, and scalable reactions. mdpi.com For example, the synthesis of precursors for polymerizable monomers is being designed to be as efficient as possible. mdpi.com Direct arylation polymerization is another strategy being explored to simplify the synthesis of conjugated polymers by reducing the number of synthetic steps and avoiding the use of toxic stannylated monomers. researchgate.netresearchgate.net However, for many applications, the synthesis of high-purity stannylated monomers remains essential. Therefore, ongoing research into scalable and efficient synthetic methods for these key building blocks is crucial for the advancement of organotin-based materials. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Bis(trimethyltin)-dioctyl- derivatives, and how can purity be optimized?

- Methodology : The synthesis typically involves Stille coupling reactions, where trimethyltin groups act as nucleophiles. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to prevent tin oxidation .

- Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product.

- Purity validation through elemental analysis (>98% purity) and NMR to confirm absence of residual tin byproducts .

- Critical Parameters : Moisture-sensitive intermediates require anhydrous conditions. Tin-based reagents may require low temperatures (−20°C) to stabilize reactive intermediates.

Q. How should researchers characterize the structural and electronic properties of 2,6-Bis(trimethyltin)-dioctyl- derivatives?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. aliphatic regions) and confirm substitution patterns. Tin satellites in NMR indicate coupling between Sn and adjacent protons .

- X-ray Crystallography : Resolve crystal packing and bond angles, critical for understanding steric effects in optoelectronic applications .

- Elemental Analysis : Validate stoichiometry (e.g., C₁₄H₂₀S₃Sn₂) and rule out contaminants like unreacted tin precursors .

- Data Table :

| Technique | Expected Outcome (Example) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.4–0.6 ppm (Sn–CH₃) | |

| X-ray | Dihedral angle ~160° between thiophene rings |

Q. What are the primary applications of 2,6-Bis(trimethyltin)-dioctyl- derivatives in materials science?

- Optoelectronic Devices : Used as electron-deficient monomers in organic photovoltaics (OPV) and organic thin-film transistors (OTFTs) due to their high electron mobility and air stability .

- Experimental Design :

- Blend with electron-rich polymers (e.g., P3HT) in bulk heterojunction solar cells.

- Optimize annealing temperatures (e.g., 150°C) to enhance crystallinity and charge transport .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the performance of 2,6-Bis(trimethyltin)-dioctyl- derivatives in OPVs?

- Mechanistic Insight : Longer alkyl chains (e.g., dioctyl vs. dihexyl) improve solubility but may reduce crystallinity, leading to trade-offs between film morphology and charge mobility.

- Data Contradiction Analysis :

- Some studies report increased power conversion efficiency (PCE) with longer chains due to reduced aggregation , while others note lower PCE from diminished π-π stacking.

- Resolution: Use grazing-incidence X-ray scattering (GIWAXS) to correlate chain length with domain size and phase separation .

Q. What are the key challenges in stabilizing 2,6-Bis(trimethyltin)-dioctyl- derivatives during storage and device fabrication?

- Degradation Pathways :

- Hydrolysis of Sn–C bonds in humid environments.

- Oxidation under ambient light/oxygen, forming tin oxides.

- Mitigation Strategies :

- Store compounds in argon-filled gloveboxes with molecular sieves.

- Incorporate UV stabilizers (e.g., hindered amine light stabilizers) in device encapsulation .

Q. How can computational modeling guide the design of 2,6-Bis(trimethyltin)-dioctyl- derivatives for specific electronic properties?

- Methods :

- DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO/LUMO levels and bandgap tuning.

- Molecular dynamics (MD) simulations to assess packing efficiency in thin films.

- Case Study : Simulations predicting a 0.3 eV reduction in LUMO with electron-withdrawing substituents align with experimental OPV performance .

Q. What regulatory considerations apply to the use of tin-containing compounds like 2,6-Bis(trimethyltin)-dioctyl- derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.